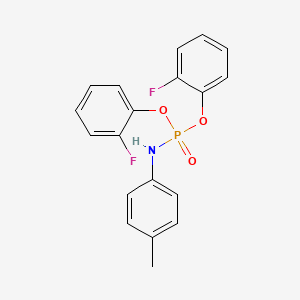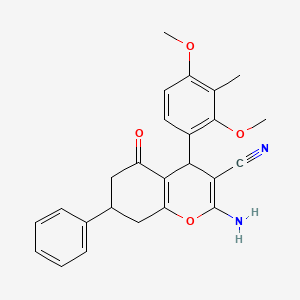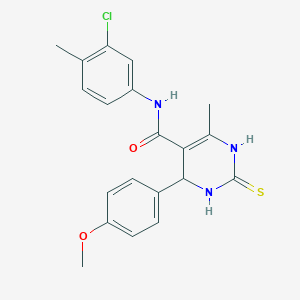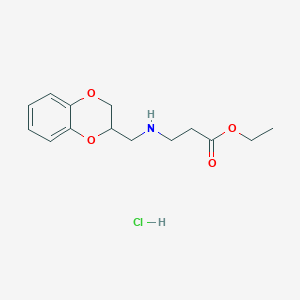
bis(2-fluorophenyl) (4-methylphenyl)amidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-fluorophenyl) (4-methylphenyl)amidophosphate, commonly known as BFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFMP is a type of organophosphate compound that has been synthesized through a specific method.
作用机制
The mechanism of action of BFMP is not fully understood. However, studies have suggested that BFMP inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting AChE activity, BFMP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This overstimulation leads to the death of pests and cancer cells.
Biochemical and Physiological Effects:
BFMP has been found to have both biochemical and physiological effects. Biochemically, BFMP inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. Physiologically, BFMP has been found to cause convulsions, respiratory failure, and death in pests. In cancer cells, BFMP induces apoptosis, a process of programmed cell death.
实验室实验的优点和局限性
BFMP has several advantages for lab experiments. Firstly, it is relatively simple and cost-effective to synthesize. Secondly, it has a high yield, making it an attractive option for researchers who require large quantities of BFMP. However, BFMP has some limitations for lab experiments. Firstly, it is highly toxic and can be dangerous to handle. Secondly, its mechanism of action is not fully understood, making it challenging to predict its effects accurately.
未来方向
There are several future directions for BFMP research. Firstly, more studies are needed to understand the mechanism of action of BFMP fully. Secondly, there is a need for further research on the potential applications of BFMP in cancer therapy. Thirdly, researchers should explore the possibility of developing safer and less toxic alternatives to BFMP for pest control.
Conclusion:
BFMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been found to be effective in controlling pests and inducing apoptosis in cancer cells. However, it is highly toxic and can be dangerous to handle. Further research is needed to understand its mechanism of action fully and explore its potential applications.
合成方法
BFMP is synthesized through a specific method that involves the reaction between 2-fluoroaniline, p-toluidine, and phosphorus oxychloride. The reaction produces BFMP as a white solid with a yield of 85%. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers who require BFMP for their experiments.
科学研究应用
BFMP has been extensively studied for its potential applications in various scientific fields. One of the significant applications of BFMP is in the development of pesticides. BFMP has been found to be effective in controlling pests such as aphids, whiteflies, and spider mites. Additionally, BFMP has shown potential in the treatment of cancer. Studies have indicated that BFMP inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2NO3P/c1-14-10-12-15(13-11-14)22-26(23,24-18-8-4-2-6-16(18)20)25-19-9-5-3-7-17(19)21/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGXGLMAKDLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)


![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)


![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)
